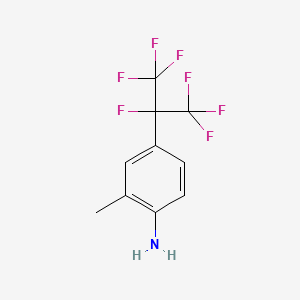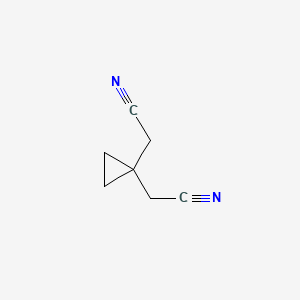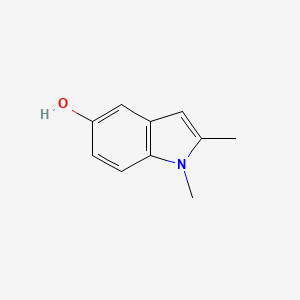
2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline
Vue d'ensemble
Description
2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a fluorinated aromatic amine with the molecular formula C10H8F7N. This compound is known for its unique chemical properties due to the presence of both a methyl group and a heptafluoropropyl group attached to the aniline ring. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline can be synthesized through the reaction of 2-methylaniline with heptafluoro-2-bromopropane in the presence of an initiator. The reaction typically occurs under mild conditions, making it suitable for industrial production . The raw materials used in this synthesis are relatively low in cost, and the process is straightforward and accessible.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route as described above. The reaction is carried out in large-scale reactors, ensuring high conversion rates and selectivity. The process is designed to be safe, cost-effective, and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline involves its interaction with specific molecular targets and pathways. The fluorinated groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and mechanisms of action .
Comparaison Avec Des Composés Similaires
2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline can be compared with other fluorinated aromatic amines, such as:
- 2-Methyl-4-(trifluoromethyl)aniline
- 2-Methyl-4-(pentafluoroethyl)aniline
- 2-Methyl-4-(nonafluorobutyl)aniline
These compounds share similar structural features but differ in the length and degree of fluorination of the alkyl group. The heptafluoropropyl group in this compound provides unique properties, such as higher lipophilicity and chemical stability, making it distinct from its analogs .
Propriétés
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F7N/c1-5-4-6(2-3-7(5)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAUOEHPYOFAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432922 | |
| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238098-26-5 | |
| Record name | 2-Methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238098-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Heptafluoroisoproyl-2methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main advantage of the novel synthesis method for 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline described in the research?
A1: The research paper highlights that the novel method offers a more accessible and potentially cost-effective way to produce this compound []. The reaction utilizes readily available starting materials, 2-methylaniline and heptafluoro-2-bromopropane, along with an initiator. The mild reaction conditions and simplified procedure make this method suitable for industrial-scale production.
Q2: Are there any other known methods for synthesizing this compound?
A2: The provided abstract focuses solely on a novel synthesis method and doesn't delve into alternative synthesis routes []. Further research into scientific literature would be required to uncover alternative synthesis pathways for this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















